

A Guide to Low-Viscosity Embedding Media for Electron Microscopy

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	Quetol
CAS No.:	1241800-24-7
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This in-depth technical guide provides a comprehensive overview of commonly used low-viscosity embedding media for electron microscopy. The selection of an appropriate embedding medium is a critical step in sample preparation, directly impacting the quality of ultrastructural preservation, sectioning, and subsequent imaging. Low-viscosity resins offer the significant advantage of rapid and thorough infiltration into biological specimens, which is particularly crucial for dense tissues, plant cells, and for applications in immunocytochemistry.

This guide will delve into the properties, formulations, and detailed protocols for three widely utilized low-viscosity embedding media: Spurr's Resin, LR White, and **Quetol** 651. Quantitative data is summarized for easy comparison, and detailed experimental workflows are provided to assist researchers in optimizing their embedding procedures.

Comparative Overview of Low-Viscosity Embedding Media

The choice of embedding medium depends on the specific requirements of the study, including the nature of the tissue, the need for immunolabeling, and the desired block hardness for sectioning. The following table summarizes the key quantitative properties of Spurr's Resin, LR White, and **Quetol 651** to aid in this selection process.

Property	Spurr's Resin	LR White	Quetol 651
Viscosity	~60 cps[1]	8 cps[2][3]	15 cps at 25°C[4]
Type	Epoxy Resin[5]	Acrylic Resin[2][3]	Epoxy Resin (Ethylene glycol diglycidyl ether)[4]
Key Features	Excellent penetration, good trimming and sectioning qualities, sections are tough under the electron beam.[6][7]	Hydrophilic, suitable for immunocytochemistry, low toxicity.[2][3][5]	Water-miscible, acts as a dehydrating agent, low electron scattering.[4]
Curing Mechanism	Heat (typically 60-70°C).[6]	Heat (60-65°C), UV light, or chemical accelerator.[2][3]	Heat (typically 60°C).[4]
Pot Life	3-4 days.[1][6]	Varies with catalyst addition and storage.	Not specified.

Spurr's Resin: The Standard for Rapid Infiltration

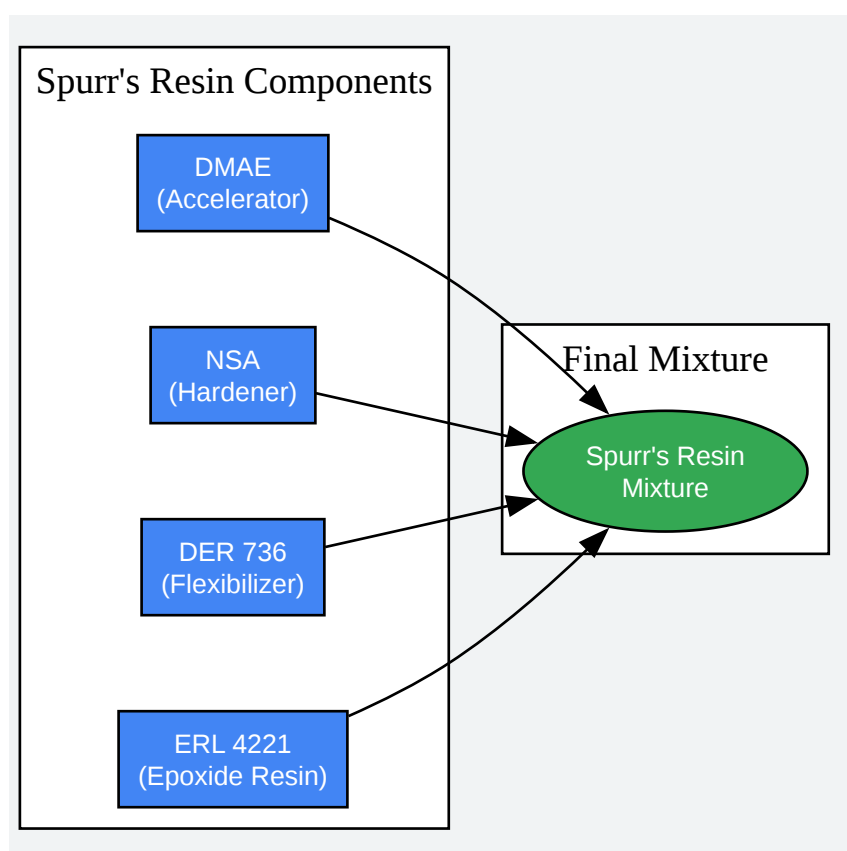
Spurr's resin is a low-viscosity epoxy resin renowned for its excellent penetration capabilities, making it a popular choice for a wide range of biological samples.[5][6] Its low viscosity allows for rapid and complete infiltration of tissues, resulting in uniform blocks with good sectioning properties. The hardness of the final block can be easily adjusted by varying the proportion of the flexibilizer component.[6][7]

Spurr's Resin Formulation

The formulation of Spurr's resin can be adjusted to achieve different block hardnesses. The following table provides standard formulations for firm, medium, and soft blocks.

Component	Standard (Firm) Formulation (g)	Medium Formulation (g)	Soft Formulation (g)
ERL 4221 (VCD)	10.0[6]	4.10[1]	4.10[1]
DER 736	6.0[8]	1.43[1]	1.90[1]
NSA	26.0[8]	5.90[1]	5.90[1]
DMAE (S-1)	0.4[8]	0.10[1]	0.10[1]

Note: ERL 4221 is the replacement for the original component ERL 4206.[6]



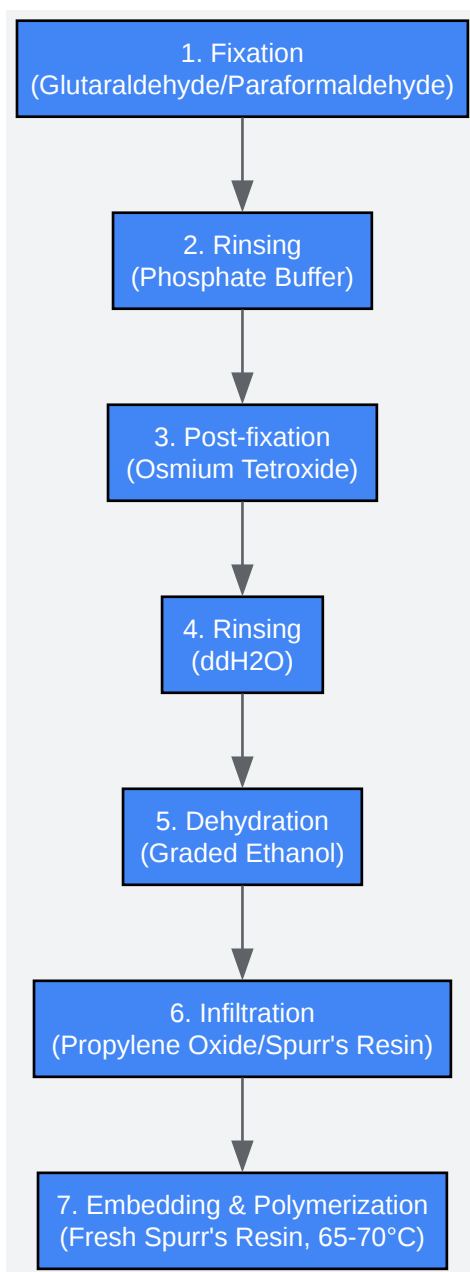
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Caption: Components of Spurr's low-viscosity embedding medium.

Experimental Protocol for Spurr's Resin Embedding

This protocol outlines the standard procedure for embedding biological samples in Spurr's resin.

- Fixation: Fix tissue in 1% glutaraldehyde and 1% paraformaldehyde in 0.086M sodium phosphate buffer, pH 7.3, overnight.[9]
- Rinsing: Rinse the tissue in 0.137M sodium phosphate wash buffer three times for 15 minutes each.[9]
- Post-fixation: For standard EM, post-fix in 2% osmium tetroxide in 0.086M sodium phosphate buffer for 1 hour. For immunocytochemistry, a lower concentration and shorter time (e.g., 0.5% for 20 minutes) is recommended.[9]
- Rinsing: Rinse in double-distilled water for 15 minutes.[9]
- Dehydration: Dehydrate the tissue through a graded ethanol series: 30%, 50%, 70%, 85%, and 95% for 10 minutes each, followed by three changes in 100% ethanol for 10 minutes each.[9] Spurr's resin is compatible with ethanol, so a propylene oxide step is not mandatory, though it is recommended for plant cells.[6]
- Infiltration:
 - Propylene oxide / Spurr's resin (2:1) for 30 minutes.[9]
 - Propylene oxide / Spurr's resin (1:2) for 30 minutes.[9]
 - 100% Spurr's resin overnight on a rotator.[9]
- Embedding and Polymerization: Embed the tissue in fresh Spurr's resin in molds and polymerize in an oven at 65-70°C for at least 8 hours, or overnight.[6][9]



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Caption: Standard workflow for embedding samples using Spurr's resin.

LR White: The Choice for Immunocytochemistry

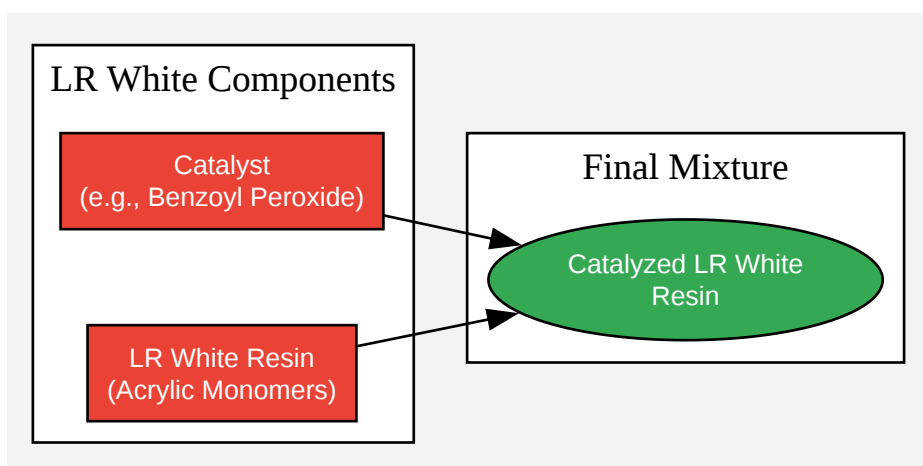
LR White is a polyhydroxy-aromatic acrylic resin with an ultra-low viscosity of 8 cP.[2] Its hydrophilic nature makes it an excellent choice for immunocytochemical studies, as it allows for good penetration of antibodies into the sections without the need for harsh etching procedures. [2][3] It is also considered to have low toxicity compared to epoxy resins.[3][10]

LR White Formulation

LR White is typically supplied as a pre-mixed resin that requires the addition of a catalyst to initiate polymerization.

Component	Amount
LR White Resin	500 g
Catalyst (e.g., Benzoyl Peroxide)	9.9 g[2][11]

The catalyst needs to be thoroughly dissolved in the resin, which can take up to 24 hours at room temperature with intermittent shaking.[2]



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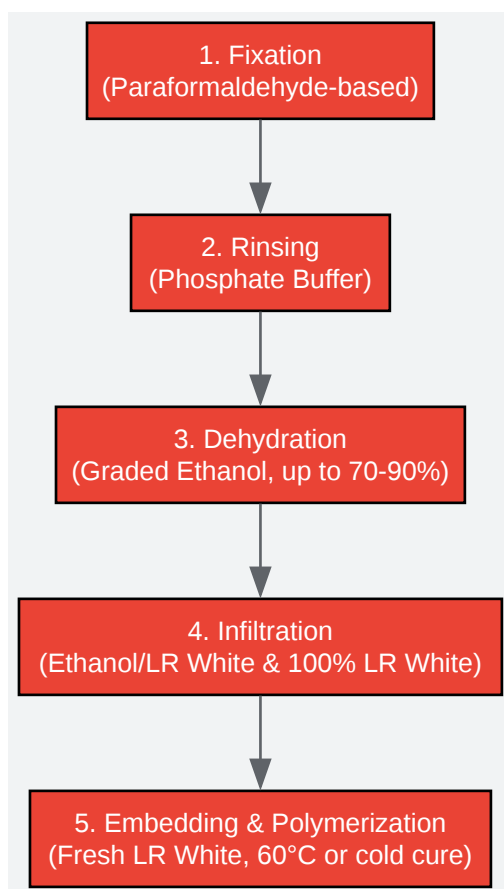
Caption: Formulation of the LR White embedding medium.

Experimental Protocol for LR White Embedding

The following protocol is a general guideline for embedding in LR White.

- Fixation: For conventional electron microscopy, fix in 3-4% paraformaldehyde in 0.1M sodium phosphate buffer, pH 7.2, for 2-4 hours.[3] For immunocytochemistry, a mixture of 4% paraformaldehyde, 0.05% glutaraldehyde, and 0.2% picric acid is recommended.[3]
- Rinsing: Rinse the samples thoroughly in the same buffer used for fixation.

- Dehydration: Dehydrate through a graded series of ethanol. It is not necessary to go to 100% ethanol; dehydration to 70% or 90% is often sufficient before infiltration.[2]
- Infiltration:
 - A 1:1 mixture of 70% ethanol and LR White resin.[2]
 - Two to three changes of 100% LR White resin, for 60 minutes each, or overnight.[11]
- Embedding and Polymerization: Place the samples in gelatin capsules filled with fresh resin. Polymerization can be achieved by heat (60°C for 20-24 hours) or with a chemical accelerator for cold curing.[11][12] For heat curing, it is important to exclude oxygen, which can be done by covering the embedding molds.[11]



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Caption: General workflow for embedding samples using LR White resin.

Quetol 651: A Water-Miscible Epoxy Resin

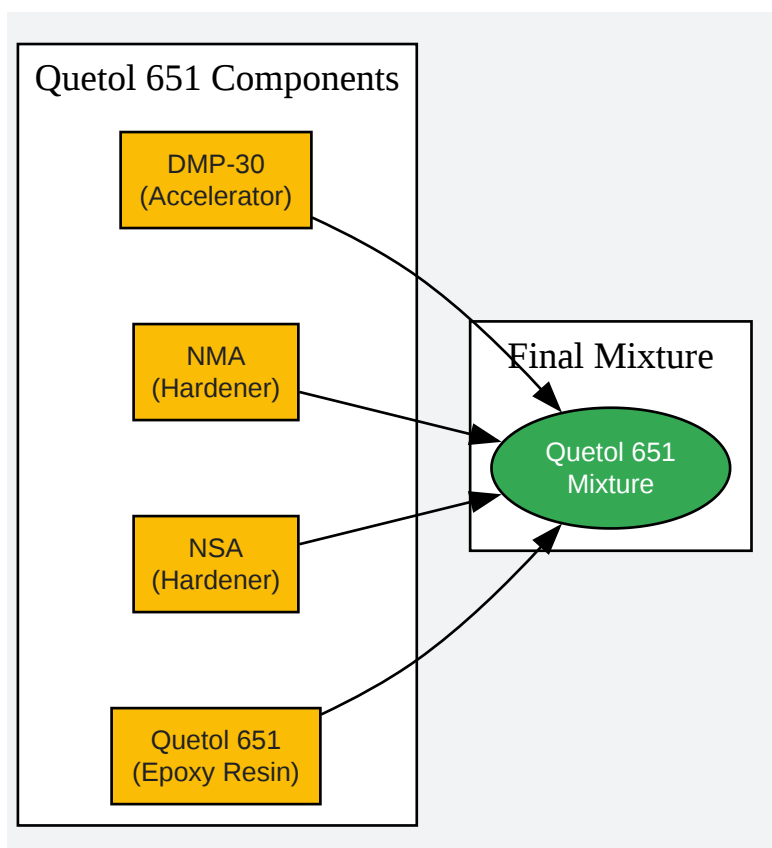
Quetol 651 is an ethylene glycol diglycidyl ether, a low-viscosity epoxy resin that is miscible with water.[4] This property allows it to act as a dehydrating agent, potentially simplifying the embedding protocol.[4] It is known for producing light-colored blocks suitable for sectioning and is characterized by low electron scattering, which can enhance image contrast.[4]

Quetol 651 Formulation

A common formulation for **Quetol 651** embedding medium is as follows:

Component	Amount (ml)
Quetol 651	35[4]
NSA (Nonenyl succinic anhydride)	54[4]
NMA (Nadic methyl anhydride)	11[4]
DMP-30 (Accelerator)	1.5 - 2.0[4]

The hardness of the final block can be adjusted by altering the ratio of **Quetol 651** to NSA.[4]



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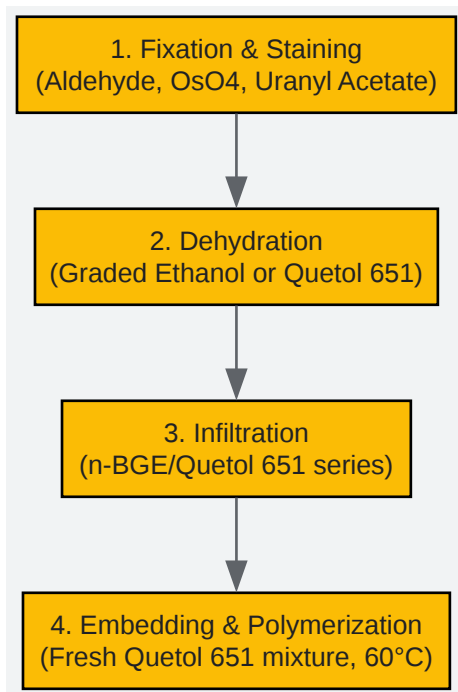
Caption: Components of the **Quetol 651** embedding medium.

Experimental Protocol for Quetol 651 Embedding

The following protocol describes a typical procedure for embedding with **Quetol 651**.

- Fixation and Staining: Tissues are fixed in a buffered aldehyde solution, post-fixed in buffered osmium tetroxide, and can be stained en bloc with aqueous uranyl acetate.[4]
- Dehydration: Dehydration can be carried out using a graded series of ethanol or directly with **Quetol 651**. [4]
- Infiltration: The following steps are typically performed on a shaker at room temperature.[4]
 - Dehydrating agent / n-Butyl glycidyl ether (n-BGE) (1:1) for 30 minutes.[4]
 - 100% n-BGE for 30 minutes.[4]

- n-BGE / **Quetol** 651 mixture (1:1) for 1-2 hours.[4]
- 100% **Quetol** 651 mixture for 2-3 hours.[4]
- Embedding and Polymerization: Embed the samples in gelatin or polyethylene capsules and cure in an oven at 60°C for approximately 24 hours.[4]



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Caption: Standard workflow for embedding samples using **Quetol** 651.

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- To cite this document: BenchChem. [A Guide to Low-Viscosity Embedding Media for Electron Microscopy]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1406771/docs#a-guide-to-low-viscosity-embedding-media-for-electron-microscopy\]](https://www.benchchem.com/product/b1406771/docs#a-guide-to-low-viscosity-embedding-media-for-electron-microscopy)

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